4-(acetylamino)-N-ethylbenzamide
Description
4-(Acetylamino)-N-ethylbenzamide, also known as CI-994 or N-acetyldinaline, is a synthetic benzamide derivative with the molecular formula C₁₅H₁₅N₃O₂ and a molecular weight of 269.33 g/mol . Structurally, it features an acetylamino group (-NHCOCH₃) at the para position of the benzene ring and an ethyl-substituted benzamide moiety.
Properties
IUPAC Name |
4-acetamido-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-12-11(15)9-4-6-10(7-5-9)13-8(2)14/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZZTNOMSMKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(acetylamino)-N-ethylbenzamide typically involves the acetylation of N-ethylbenzamide. One common method includes the reaction of N-ethylbenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 4-(Acetylamino)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(Acetylamino)-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-ethylbenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfonamide Derivatives
- 4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (12) Structure: Replaces the benzamide group with a sulfonamide (-SO₂NH₂) and adds a methoxy substituent. Activity: Exhibits antitubercular properties, targeting Mycobacterium tuberculosis enzymes. Key Data: FTIR peaks at 1682 cm⁻¹ (CONH) and 1162 cm⁻¹ (SO₂NH) confirm functional groups .
Nitro and Halogen-Substituted Benzamides
- N-[4-(acetylamino)phenyl]-4-nitrobenzamide Structure: Nitro group (-NO₂) at the para position of the benzamide ring.
- 4-Bromo-N-(2-nitrophenyl)benzamide
Core Structure Modifications
Naphthalene-Based Analogues
- 4-(Acetylamino)naphthalen-1-yl Derivatives Structure: Replaces benzene with a naphthalene ring, increasing aromatic surface area. Activity: Developed as transglutaminase (TG2) inhibitors, with 48% yield in synthesis. The extended π-system enhances binding to TG2’s hydrophobic pockets .
Heterocyclic Derivatives
- 4-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-hydroxy-4-oxobutanoic Acid Structure: Integrates pyrrole and oxobutanoic acid moieties.
Substituent Position and Chain Modifications
Ethyl vs. Diethylaminoethyl Substituents
- 4-Amino-N-(2-diethylaminoethyl)benzamide Structure: Amino group (-NH₂) instead of acetylamino, with a diethylaminoethyl side chain. Impact: The basic side chain improves solubility but reduces HDAC affinity compared to CI-994 .
Pyridinylmethyl and Fluoroethyl Analogues
- 4-(Acetylamino)-N-(3-pyridinylmethyl)benzamide Structure: Pyridinylmethyl group introduces hydrogen-bonding capability. Activity: Explored in CNS-targeting drug candidates due to improved blood-brain barrier penetration .
- Fluoroethylated SNAP-7941 Analogues
Pharmacological and Toxicological Profiles
- CI-994 : Exhibits rapid onset (H3 hyperacetylation within 30 minutes ) but moderate toxicity (hematological effects at high doses) .
- Sulfonamide Derivatives : Lower mammalian toxicity but narrower spectrum (specific to mycobacterial targets) .
- Naphthalene-Based TG2 Inhibitors : Improved selectivity but require structural optimization for bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
